molecular formula C17H25N3O2S2 B5076736 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate CAS No. 6429-92-1

3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate

Cat. No.: B5076736
CAS No.: 6429-92-1
M. Wt: 367.5 g/mol
InChI Key: JSZLFIRRUFBPTN-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of its functional groups. For example, the amine group could participate in reactions like the Mannich reaction , or react with carbonyl compounds to form imines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, amines generally have a trigonal pyramidal shape and can participate in hydrogen bonding, which can affect their physical properties .

Mechanism of Action

The mechanism of action of this compound would depend on how it interacts with other substances. Amines, for example, are known to act as nucleophiles in many reactions, attacking electrophilic carbon atoms .

Properties

IUPAC Name

[3-[(3,4-dimethylphenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S2/c1-5-20(6-2)17(23)24-10-9-15(21)19-16(22)18-14-8-7-12(3)13(4)11-14/h7-8,11H,5-6,9-10H2,1-4H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZLFIRRUFBPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SCCC(=O)NC(=O)NC1=CC(=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367705
Record name ST025384
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6429-92-1
Record name ST025384
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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